Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
CAS No.: 702665-78-9
Cat. No.: VC7478773
Molecular Formula: C12H16N2O3S2
Molecular Weight: 300.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 702665-78-9 |
|---|---|
| Molecular Formula | C12H16N2O3S2 |
| Molecular Weight | 300.39 |
| IUPAC Name | ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C12H16N2O3S2/c1-4-17-9(15)6-18-12-13-8-5-7(2)19-10(8)11(16)14(12)3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | SHRXBRHATKUWIW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC2=C(C(=O)N1C)SC(C2)C |
Introduction
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a synthetic organic compound belonging to the class of thienopyrimidines. These compounds are structurally characterized by a fused thiophene and pyrimidine ring system. This specific molecule features functional groups such as an ethyl ester and a thioether linkage that contribute to its chemical reactivity and potential biological activity. Thienopyrimidine derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Synthesis of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for constructing complex heterocyclic frameworks. A common synthetic pathway includes:
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Starting materials: Thiophene derivatives (e.g., ethyl thioglycolate or aminothiophene esters) and urea or guanidine derivatives.
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Catalysis: Acidic catalysts such as p-toluenesulfonic acid (PTSA) or basic catalysts like triethylamine.
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Reaction conditions: Reflux in ethanol or other polar solvents for several hours.
This method ensures high yields while maintaining structural integrity.
Analytical Characterization
The structural elucidation of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is achieved using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () spectra confirm the presence of methyl groups, aromatic protons on the thienopyrimidine ring, and ester functionality.
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Infrared Spectroscopy (IR):
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Characteristic absorption bands include carbonyl stretching (~1700 cm) and C-S stretching (~700 cm).
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Mass Spectrometry (MS):
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The molecular ion peak corresponds to the molecular weight (m/z = ~300).
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Elemental Analysis:
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Confirms the stoichiometry of carbon, hydrogen, nitrogen, oxygen, and sulfur.
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Applications
The compound’s potential applications include:
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Drug Development: As a lead compound for anti-inflammatory or anticancer drugs.
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Material Science: Functionalized thienopyrimidines may be used in organic electronics due to their heteroaromatic nature.
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Biological Probes: For studying enzyme-inhibitor interactions.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H16N2O3S2 |
| Molecular Weight | ~300.4 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents |
| Characterization Techniques | NMR (, ), IR, MS |
| Biological Activity | Anti-inflammatory; Antibacterial |
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